molecular formula C25H49NO4 B3060342 Stearoylcarnitine CAS No. 25597-09-5

Stearoylcarnitine

Cat. No. B3060342
CAS RN: 25597-09-5
M. Wt: 427.7
InChI Key: FNPHNLNTJNMAEE-HSZRJFAPSA-N
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Description

Stearoylcarnitine is an O-acyl-L-carnitine in which the acyl group is specified as stearoyl (octadecanoyl). It has a role as a human metabolite and is functionally related to an octadecanoic acid . It is a fatty ester lipid molecule and acts as a metabolomics biomarker for early-onset-preeclampsia and late-onset-preeclampsia .


Synthesis Analysis

Stearoylcarnitine can be synthesized from palmitate in rat hearts. The perfusion of palmitate in rat hearts resulted in the formation of palmitoylcarnitine and stearoylcarnitine . The study suggests that the perfused palmitate underwent chain elongation to synthesize stearic acid .


Molecular Structure Analysis

The molecular formula of Stearoylcarnitine is C25H49NO4 . The IUPAC name is (3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate . The molecular weight is 427.7 g/mol .


Chemical Reactions Analysis

Stearoylcarnitine plays a role in the β-oxidation process of fatty acids inside mitochondria . It is involved in the metabolic interplay among the host, diet, and gut microbiota .


Physical And Chemical Properties Analysis

Stearoylcarnitine has a molecular weight of 427.7 g/mol . The computed XLogP3-AA is 8.8 .

Scientific Research Applications

Genome-Wide SNP Data and Metabolite Concentrations

  • Genetic Determinants of Metabolite Concentrations : Research shows that genetic factors significantly influence blood levels of stearoylcarnitine, which may shed light on pathways contributing to human physiology and diseases (Burkhardt et al., 2015).

Diagnostic Marker for Metabolic Diseases

  • Predicting Preeclampsia : Stearoylcarnitine has been identified as a novel metabolomics biomarker for early and late-onset preeclampsia, highlighting its potential in predicting this condition (Koster et al., 2015).
  • CPT-I Deficiency Diagnosis : In the context of carnitine palmitoyltransferase I (CPT-I) deficiency, the ratio of free carnitine to the sum of palmitoylcarnitine and stearoylcarnitine in blood spots can serve as a highly specific diagnostic marker (Fingerhut et al., 2001).

Metabolic and Physiological Research

  • Micellar Concentration and Phase Transitions : Studies on the critical micellar concentration and phase transitions of stearoylcarnitine provide insights into its behavior and interactions at different pH values, impacting its biological functions (Kamlekar & Swamy, 2006).
  • Hepatocellular Carcinoma Metabolism : Metabolic profiling in hepatocellular carcinoma revealed alterations in acylcarnitine profiles, including stearoylcarnitine, indicating disrupted carnitine shuttle system and fatty acid β‐oxidation (Lu et al., 2019).

properties

IUPAC Name

(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPHNLNTJNMAEE-HSZRJFAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314733
Record name (-)-Stearoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stearoylcarnitine

CAS RN

25597-09-5
Record name (-)-Stearoylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25597-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Stearoylcarnitine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
RK Kamlekar, MJ Swamy - Bioscience reports, 2006 - portlandpress.com
The critical micellar concentration (CMC) of stearoylcarnitine … (DSC) shows that stearoylcarnitine dispersed in water at low … The turbidity of aqueous dispersions of stearoylcarnitine was …
Number of citations: 9 portlandpress.com
X Lu, X Zhang, Y Zhang, K Zhang… - Molecular …, 2019 - Wiley Online Library
… The results showed that palmitoylcarnitine and stearoylcarnitine had higher concentrations in hypoxic tissues than in necrotic and normoxic tissues.18 In addition, reductions in free …
Number of citations: 32 onlinelibrary.wiley.com
J Bene, K Komlósi, V Havasi, G Talián… - World journal of …, 2006 - ncbi.nlm.nih.gov
AIM: To determine the plasma carnitine ester profile in adult patients with ulcerative culitis (UC) and compared with healthy control subjects. METHOD: Using ESI triple quadrupole …
Number of citations: 32 www.ncbi.nlm.nih.gov
SM Kereliuk, P Agarwal, G Brawerman, L Cole… - Circulation …, 2021 - Am Heart Assoc
Through unknown mechanisms, fetal exposure to gestational diabetes mellitus (GDM) increases the risk for cardiovascular disease development later in life. We hypothesize that fetal …
Number of citations: 0 www.ahajournals.org
MPH Koster, RJ Vreeken, AC Harms, AD Dane… - Disease …, 2015 - hindawi.com
… This study identified stearoylcarnitine as a novel metabolomics biomarker for EO-PE and LO-PE. Nevertheless, metabolomics-based assays for predicting PE are not yet suitable for …
Number of citations: 49 www.hindawi.com
R Fingerhut, W Roschinger, AC Muntau… - Clinical …, 2001 - academic.oup.com
… ratio of free carnitine to the sum of palmitoylcarnitine and stearoylcarnitine [C0/(C16 + C18)]. … The ratio of free carnitine to the sum of palmitoylcarnitine and stearoylcarnitine [C0/(C16 + …
Number of citations: 135 academic.oup.com
J Kerner, PE Minkler, EJ Lesnefsky, CL Hoppel - FEBS letters, 2007 - Elsevier
… stearoylcarnitine. To test whether lipolysis of endogenous lipids was responsible for the increased stearoylcarnitine … ester of deuterium labeled stearoylcarnitine had an M+3 (639.4 m/z) …
Number of citations: 7 www.sciencedirect.com
J Bene, K Komlósi, L Magyari, G Talián… - British journal of …, 2007 - cambridge.org
Crohn's disease (CD) is a chronic inflammatory bowel disorder caused by environmental and genetic factors. The purpose of this study was to analyse the possible influence of …
Number of citations: 32 www.cambridge.org
X Zhang, C Zhang, L Chen, X Han, L Ji - Diabetes research and clinical …, 2014 - Elsevier
Aims To understand the relationship between serum acylcarnitine profiles and glucose tolerance status. Methods We analyzed 61 subjects who were divided into three groups based on …
Number of citations: 49 www.sciencedirect.com
L Vernez - 2005 - edoc.unibas.ch
Carnitine, an endogenous compound present in most mammalian tissues, is involved in the transport of activated fatty acids between cellular organelles and thus plays an important …
Number of citations: 13 edoc.unibas.ch

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